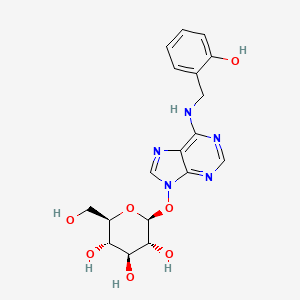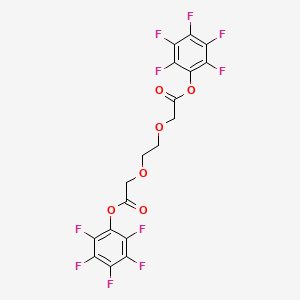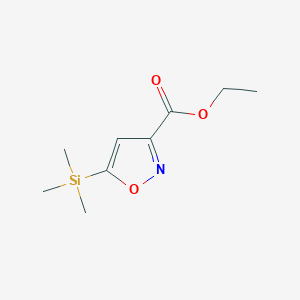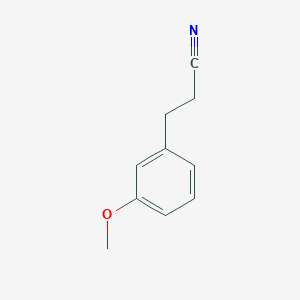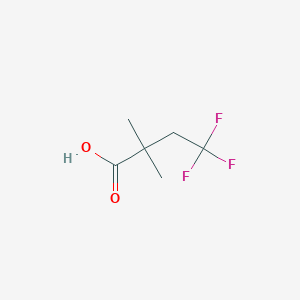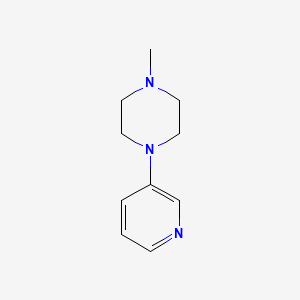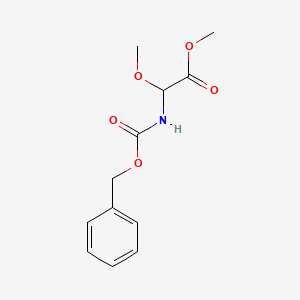
Methyl ((benzyloxycarbonyl)amino)(methoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
-
Crystal Structure Analysis
- Field : Crystallography .
- Application : The compound 14-((1-(benzyloxycarbonyl-amino)-2-methylpropan-2-yl)sulfanyl)acetate Mutilin, which is structurally similar to your compound, has been analyzed for its crystal structure .
- Method : The crystal structure was determined using X-ray diffraction. The crystal was a colorless block, size 0.25×0.34×0.37 mm. The wavelength used was Mo Kα radiation (0.71073 Å). The diffractometer used was SuperNova (Dual, Cu at zero, Eos) ω scans .
- Results : The crystal structure was determined, with the fractional atomic coordinates and isotropic or equivalent isotropic displacement parameters reported .
-
Biological Potential of Indole Derivatives
- Field : Pharmacology .
- Application : Indole derivatives, which could potentially include your compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
- Method : Various scaffolds of indole were synthesized for screening different pharmacological activities .
- Results : For example, the compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with an IC50 of 7.53 μmol/L .
-
Protection of Amino Groups in Synthesis
- Field : Organic Chemistry .
- Application : Amino groups are particularly susceptible to reactions with a wide variety of reagents, especially oxidizing reagents, alkylating reagents, and many carbonyl compounds. Therefore, if we wish to prevent the amino group from undergoing undesired reaction while chemical change occurs elsewhere in the molecule, it must be suitably protected .
- Method : The simplest way to do this would be to convert the amine to an ammonium salt with an acid. Protonation amounts to protection of the amine function . A related protection procedure is alkylation, which is suitable for primary and secondary amines .
- Results : Examples are known in which amines indeed can be protected in this manner, but unless the acid concentration is very high, there will be a significant proportion of unprotected free base present .
-
Dipeptide Synthesis
- Field : Biochemistry .
- Application : tert-Butyloxycarbonyl-protected amino acid ionic liquids have been used in dipeptide synthesis .
- Method : The Boc-protected amino acid ionic liquids were synthesized by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids . The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
- Results : The distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .
-
Peptide Synthesis
- Field : Biochemistry .
- Application : The benzyloxycarbonyl group can be used in peptide synthesis as a protecting group for the amino group .
- Method : The benzyloxycarbonyl group is introduced to the amino group of the amino acid, preventing it from reacting with other groups during the synthesis process .
- Results : After the peptide chain is formed, the benzyloxycarbonyl group can be removed to expose the amino group .
-
Synthesis of Novel Room-Temperature Ionic Liquids
- Field : Organic Chemistry .
- Application : tert-Butyloxycarbonyl-protected amino acid ionic liquids, which could potentially include your compound, have been used in the synthesis of novel room-temperature ionic liquids .
- Method : The Boc-protected amino acid ionic liquids were synthesized by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids .
- Results : The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
Safety And Hazards
The safety data sheet for a similar compound, Methyl phenylacetate, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid and can cause serious eye damage or eye irritation. It can also cause specific target organ toxicity after a single exposure, with the central nervous system being the target organ .
Propriétés
IUPAC Name |
methyl 2-methoxy-2-(phenylmethoxycarbonylamino)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5/c1-16-10(11(14)17-2)13-12(15)18-8-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNBQAZBSJUATDO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(=O)OC)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30437264 |
Source


|
| Record name | Methyl {[(benzyloxy)carbonyl]amino}(methoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30437264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl ((benzyloxycarbonyl)amino)(methoxy)acetate | |
CAS RN |
58237-86-8 |
Source


|
| Record name | Methyl {[(benzyloxy)carbonyl]amino}(methoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30437264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

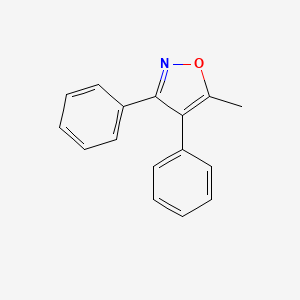
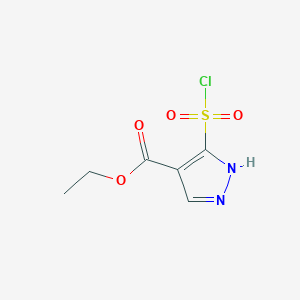

![7-Chloro-2-iodothieno[3,2-B]pyridine-6-carbonitrile](/img/structure/B1353972.png)
